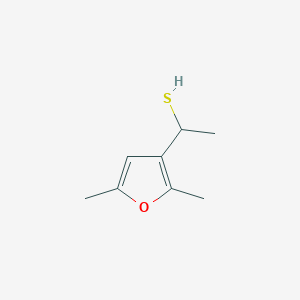
3-Methyl-4-(pyridin-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(pyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is of interest due to its unique structure, which combines a pyridine ring with a butanol side chain, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-2-yl)butan-2-ol typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. The reaction proceeds through addition, oximization, and esterification reactions, which are carried out under moderate conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyridin-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-4-(pyridin-2-yl)butan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- 4-Methyl-3-[(4-pyridin-2-yl)-2-pyrimidinyl]amino]benzoic acid
Uniqueness
3-Methyl-4-(pyridin-2-yl)butan-2-ol is unique due to its specific structural arrangement, which combines a pyridine ring with a butanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(9(2)12)7-10-5-3-4-6-11-10/h3-6,8-9,12H,7H2,1-2H3 |
InChI Key |
RWGJNBUWFLQWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=N1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Tert-butylamino)methyl]-4-methoxyphenol](/img/structure/B13311309.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)


![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)



![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)

